

Maraviroc-d6: A Technical Guide to Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: Maraviroc-d6

Cat. No.: B10775544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of **Maraviroc-d6**. **Maraviroc-d6** is the deuterated analog of Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection.^{[1][2][3]} As a stable isotope-labeled internal standard, **Maraviroc-d6** is crucial for the accurate quantification of Maraviroc in biological matrices during preclinical and clinical development. This document outlines the typical quality control specifications, detailed experimental methodologies for purity and identity verification, and the mechanism of action of Maraviroc.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CofA) for **Maraviroc-d6** provides a batch-specific summary of its quality and purity. The following tables represent typical data and specifications found on a CofA for a high-purity **Maraviroc-d6** reference standard.

Table 1: General Properties and Identification

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Molecular Formula	C ₂₉ H ₃₅ D ₆ F ₂ N ₅ O	Conforms
Molecular Weight	519.7 g/mol	519.7 g/mol
Identity (¹ H-NMR)	Conforms to structure	Conforms
Identity (Mass Spec)	Conforms to structure	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 99.0%	99.8%
Isotopic Purity	Mass Spectrometry	≥ 98% Deuterated forms (d ₁ -d ₆)	99.2%
d ₀ Content	Mass Spectrometry	≤ 0.5%	0.1%
Individual Impurity	HPLC	≤ 0.1%	< 0.05%
Total Impurities	HPLC	≤ 0.5%	0.2%

Table 3: Residual Solvents and Water Content

Test	Method	Specification	Result
Residual Solvents	GC-HS	Meets USP <467> requirements	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.3%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **Maraviroc-d6**. Below are representative protocols for the key analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Maraviroc-d6** and to identify and quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A solution of **Maraviroc-d6** is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- Analysis: The sample is injected into the HPLC system, and the peak areas of **Maraviroc-d6** and any impurities are measured. The percentage purity is calculated by dividing the peak area of **Maraviroc-d6** by the total peak area of all components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of **Maraviroc-d6**, as well as to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Mass Range: m/z 100-1000.

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
- **Analysis:** The sample solution is infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **Maraviroc-d6**. The isotopic distribution is examined to determine the percentage of deuterated forms and the content of the non-deuterated (d_0) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

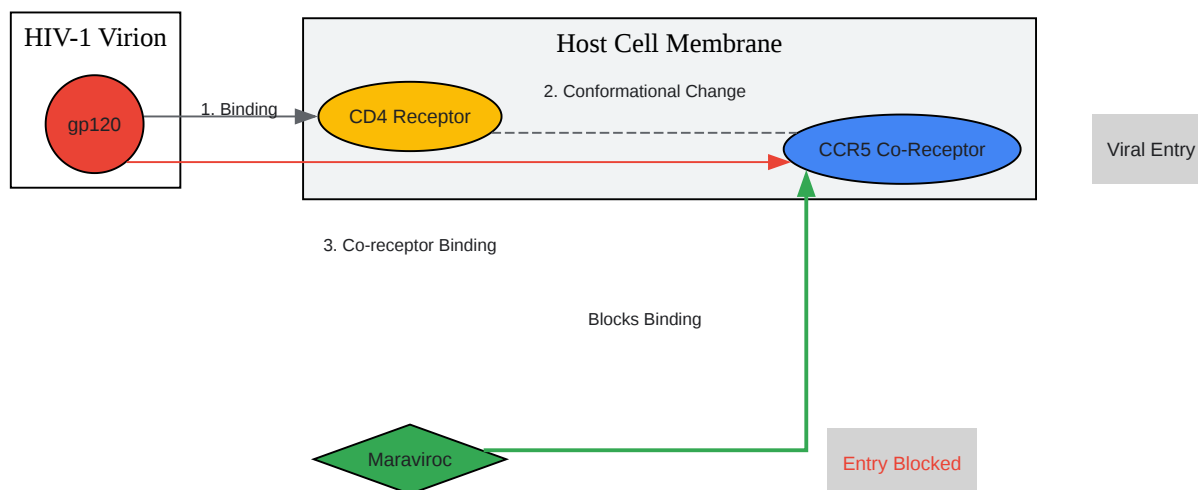
^1H -NMR is used to confirm the chemical structure of **Maraviroc-d6**.

- **Instrumentation:** A 400 MHz or higher NMR spectrometer.
- **Solvent:** Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in the deuterated solvent.
- **Analysis:** The ^1H -NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the known structure of Maraviroc. The absence of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration sites.

Mechanism of Action and Experimental Workflow

Maraviroc's Signaling Pathway

Maraviroc is a CCR5 co-receptor antagonist.^{[1][2][3]} It functions by binding to the CCR5 receptor on the surface of host immune cells, such as T-cells.^{[1][3]} This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope protein, gp120, from interacting with it.^[3] By blocking this interaction, Maraviroc effectively inhibits the entry of CCR5-tropic HIV-1 into the host cell.^{[1][3]}

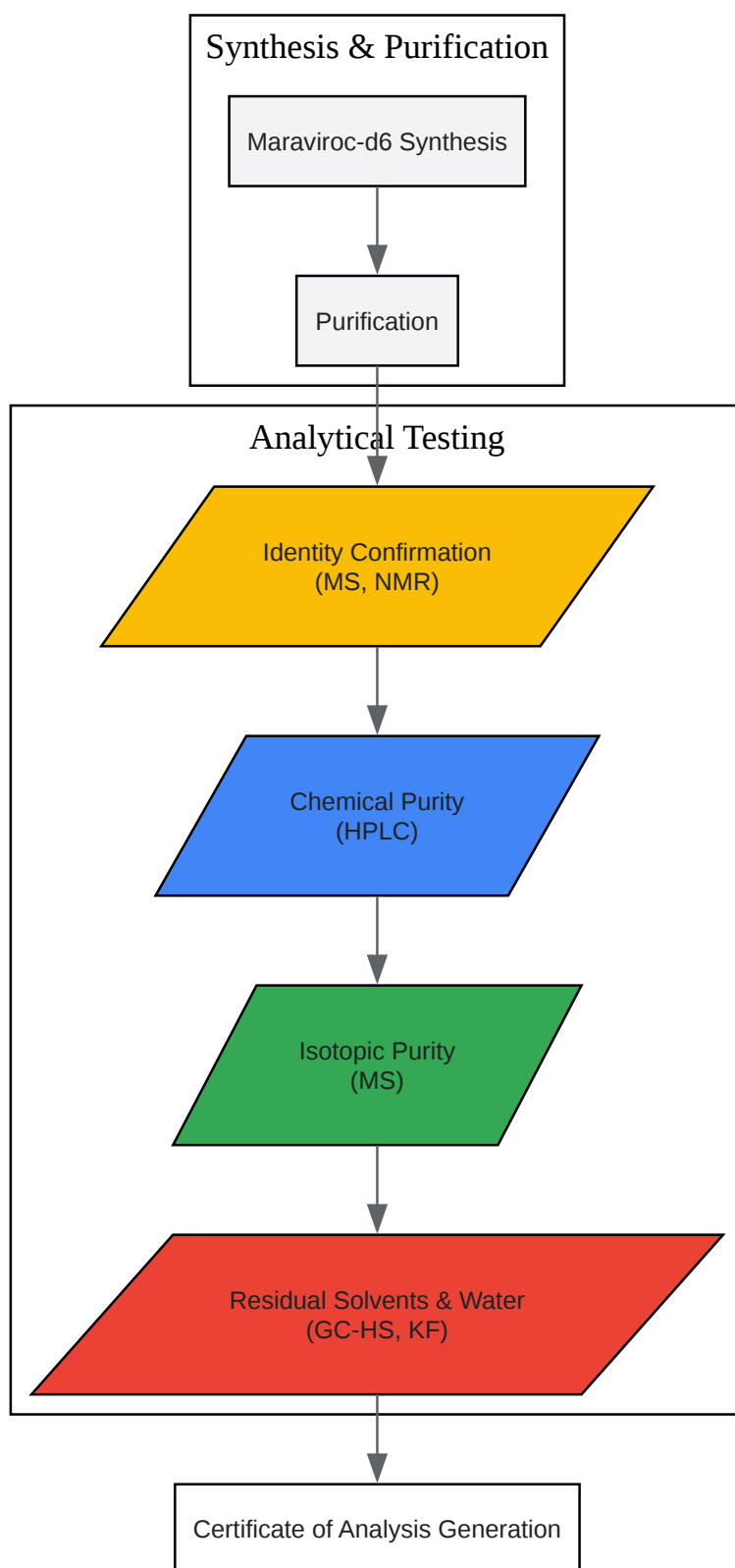


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Caption: Mechanism of Maraviroc as a CCR5 antagonist preventing HIV-1 entry.

Purity Assessment Workflow

The workflow for assessing the purity of a **Maraviroc-d6** reference standard involves a series of orthogonal analytical techniques to ensure its identity, purity, and quality.



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Caption: Workflow for the purity assessment of **Maraviroc-d6** reference standard.

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